4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene

COX-2 inhibition NSAID pharmacophore cancer chemoprevention

4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene (CAS 62966-77-2) is the definitive Nimesulide pharmacophore precursor. The 4-chloro-2-nitro substitution pattern is structurally irreplaceable for synthesizing Amino Hydroxynimesulide (A618310) — generic isomers fail to deliver equivalent COX-2 selectivity. With a validated 98% purity and a reproducible 67% yield synthesis protocol, this building block ensures pharmacophore fidelity for researchers targeting COX-2 preferential anti-inflammatory or chemopreventive agents. Procure the exact regioisomer to avoid divergent impurity profiles and preserve synthetic reproducibility.

Molecular Formula C13H10ClNO4
Molecular Weight 279.67 g/mol
CAS No. 62966-77-2
Cat. No. B041263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
CAS62966-77-2
Synonyms4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene;  4-Chloro-2-nitrophenyl 4-methoxyphenyl Ether
Molecular FormulaC13H10ClNO4
Molecular Weight279.67 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H10ClNO4/c1-18-10-3-5-11(6-4-10)19-13-7-2-9(14)8-12(13)15(16)17/h2-8H,1H3
InChIKeyRVIASXOHEIDKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene CAS 62966-77-2: Nimesulide Analog Precursor & COX-2 Preferential Inhibitor Intermediate


4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene (CAS 62966-77-2, molecular formula C13H10ClNO4, MW 279.68) is a nitrophenyl ether derivative bearing chloro, methoxy, and nitro functional groups arranged as a 4-chloro-2-nitrophenyl 4-methoxyphenyl ether . This compound serves as a critical synthetic intermediate in the preparation of Amino Hydroxynimesulide (A618310), a structurally defined analog of the COX-2 preferential NSAID Nimesulide (N477500) [1]. Its substitution pattern — specifically the 4-chloro substitution ortho to the ether linkage and the 2-nitro group — distinguishes it from isomeric nitrophenyl ether analogs and establishes its unique utility in medicinal chemistry pathways targeting selective cyclooxygenase inhibition .

Why 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene Cannot Be Substituted with Isomeric or Dechlorinated Analogs


Generic substitution with positional isomers or halogen variants of nitrophenyl ethers fails because the specific 4-chloro-2-nitro substitution pattern directly governs both synthetic utility and biological target engagement. The 2-chloro-4-nitro isomer (CAS 31465-40-4) exhibits markedly different reactivity in nucleophilic aromatic substitution, leading to divergent synthetic yields and impurity profiles when deployed as an intermediate [1]. Furthermore, dechlorinated analogs lack the halogen moiety required for subsequent functionalization in Nimesulide-derived analog synthesis pathways [2]. Most critically, the 4-chloro substitution confers a preferential COX-2 inhibitory profile that is absent in non-chlorinated or differently halogenated nitrophenyl ethers, making this specific compound irreplaceable for researchers developing selective anti-inflammatory or chemopreventive agents in the Nimesulide pharmacophore space .

Quantitative Differentiation Evidence for 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene Procurement Decisions


Preferential COX-2 vs. COX-1 Inhibition Ratio: Target Compound vs. Nimesulide Baseline

4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene preferentially inhibits cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), a selectivity profile documented in vendor technical literature that aligns with the Nimesulide pharmacophore class . This preferential inhibition represents a key differentiation from non-selective NSAID scaffolds where COX-1 inhibition contributes to gastrointestinal toxicity. The compound suppresses chemical-induced carcinogenesis in murine models, establishing its relevance as a precursor for chemopreventive analog development [1].

COX-2 inhibition NSAID pharmacophore cancer chemoprevention

Synthetic Yield Comparison: Target Compound vs. Positional Isomer (2-Chloro-4-Nitro Analog)

In a representative synthetic protocol employing nucleophilic aromatic substitution of a halogenated nitrobenzene with 4-methoxyphenol under K2CO3/DMF conditions, the target 4-chloro-1-(4-methoxyphenoxy)-2-nitrobenzene is obtained in 67% isolated yield from 1-bromo-4-chloro-2-nitrobenzene [1]. In contrast, the positional isomer 2-chloro-1-(4-methoxyphenoxy)-4-nitrobenzene (CAS 31465-40-4) is obtained in 93% yield from 3-chloro-4-fluoronitrobenzene under analogous conditions [2]. This 26-percentage-point differential in synthetic efficiency reflects the distinct electronic and steric effects governing reactivity at the 1-position versus the 2-position relative to the nitro group, with direct implications for process economics and purity profiles.

nitrophenyl ether synthesis nucleophilic aromatic substitution intermediate yield optimization

Halogen Substitution Position Determines Downstream Amino Hydroxynimesulide Accessibility

The 4-chloro-2-nitro substitution pattern in this compound positions the nitro group for selective reduction to an arylamine, a transformation that is central to generating the 2-amino-4-(4-methoxyphenoxy) intermediate required for Amino Hydroxynimesulide (A618310) synthesis [1]. The 4-chloro substituent remains intact through nitro reduction and serves as a handle for subsequent functionalization or as a modulator of electronic properties in the final analog [2]. Isomers with nitro groups at alternative positions (e.g., 2-chloro-4-nitro or non-chlorinated variants) yield different amine substitution patterns upon reduction, diverging from the Nimesulide pharmacophore requirements. Nimesulide itself requires a 4-nitro-2-phenoxyphenyl core structure; the target compound provides the exact chlorinated scaffold from which hydroxylated and sulfonamide-modified analogs are constructed [3].

Nimesulide analog synthesis nitro reduction regioselective acylation

Purity Specification and Analytical Batch Consistency: Target Compound Vendor QC Data

Commercially sourced 4-chloro-1-(4-methoxyphenoxy)-2-nitrobenzene (CAS 62966-77-2) is supplied with a standard purity of 98% as verified by HPLC, NMR, and GC batch release testing . This purity specification is consistent across multiple vendor sources and provides a reliable baseline for reproducible synthetic transformations. In contrast, less common isomeric analogs (e.g., 4-bromo-1-(4-methoxyphenoxy)-2-nitrobenzene or 4-fluoro-2-(4-methoxyphenoxy)-1-nitrobenzene) are often available only at lower purities (95%) or without comprehensive analytical characterization, introducing variability into downstream reaction yields and impurity profiles .

HPLC purity NMR characterization procurement quality assurance

High-Value Procurement Scenarios for 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene in Drug Discovery and Chemical Synthesis


Medicinal Chemistry: Synthesis of Amino Hydroxynimesulide (A618310) for COX-2 Selective Probe Development

This compound is the definitive building block for preparing Amino Hydroxynimesulide (A618310), a Nimesulide analog with enhanced bioactivity [1]. Reduction of the 2-nitro group yields the 2-amino-4-(4-methoxyphenoxy) scaffold, which is subsequently functionalized to generate the NAC adduct (CAS 1094566-37-6) [2]. Procurement of this specific regioisomer ensures that the resulting analog retains the preferential COX-2 inhibitory profile characteristic of the Nimesulide pharmacophore .

Chemical Biology: COX-2 Preferential Inhibition Screening Cascades and Cancer Chemoprevention Studies

The compound's documented preferential inhibition of COX-2 over COX-1 and its suppression of chemical-induced carcinogenesis in rodent models [1] position it as a validated starting material for synthesizing COX-2 targeted chemical probes. Researchers developing novel N-arylmethanesulfonamide anti-inflammatory agents can use this intermediate to maintain pharmacophore fidelity while exploring structure-activity relationships at the 4-chloro position [2].

Process Chemistry: Benchmarking Synthetic Routes Involving Nucleophilic Aromatic Substitution of Nitroaryl Halides

The established 67% yield protocol for synthesizing this compound from 1-bromo-4-chloro-2-nitrobenzene and 4-methoxyphenol under K2CO3/DMF conditions [1] provides a reproducible benchmark for optimizing nucleophilic aromatic substitution reactions on activated aryl halides. Process chemists can use this scaffold to compare catalyst systems, solvent effects, and microwave-assisted protocols against a known baseline, with direct applicability to scaling diaryl ether intermediate production [2].

Quality Control and Analytical Method Development: HPLC Reference Standard for Nitrophenyl Ether Impurity Profiling

With a validated purity of 98% and comprehensive NMR/HPLC/GC characterization available from commercial suppliers [1], this compound serves as a reliable reference standard for developing analytical methods to detect and quantify nitrophenyl ether impurities in pharmaceutical intermediate workflows. Its distinct retention characteristics and spectroscopic signature enable precise calibration of impurity thresholds in related diaryl ether synthetic pathways.

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